1-(6-Ethoxybenzo[d]thiazol-2-yl)-3-(3-methoxyphenyl)urea
Overview
Description
Flaviviruses-Inhibitor-I is an inhibitor of several viruses belonging to the family of flaviviridae.
Scientific Research Applications
Synthesis and Characterization
Researchers have developed efficient synthesis methods for benzothiazole derivatives, including compounds related to 1-(6-Ethoxybenzo[d]thiazol-2-yl)-3-(3-methoxyphenyl)urea, highlighting their significance in pharmaceutical and biological contexts. For instance, the efficient synthesis of 2-amino-6-arylbenzothiazoles via Suzuki cross-coupling reactions has been explored for its potent urease enzyme inhibition and nitric oxide scavenging activities, underscoring the pharmaceutical relevance of these compounds (Y. Gull et al., 2013).
Biological Evaluation
The biological evaluation of benzothiazole derivatives and related compounds has shown promising results in various studies. For example, certain derivatives have been synthesized and evaluated for their anticancer effects, indicating the potential of these compounds as anticancer agents with low toxicity (Xiao-Xiao Xie et al., 2015). Additionally, novel urea and bis-urea primaquine derivatives with hydroxyphenyl or halogenphenyl substituents have been studied for their synthesis and biological evaluation, revealing their activity against various cancer cell lines and highlighting their potential in drug development (I. Perković et al., 2016).
Antioxidant and Anticholinesterase Activities
Coumarylthiazole derivatives containing aryl urea/thiourea groups have been synthesized and evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), demonstrating significant inhibitory activity and potential as treatments for neurodegenerative diseases (B. Z. Kurt et al., 2015).
Microwave-assisted Synthesis
The application of microwave-assisted synthesis techniques for the preparation of thiadiazole aroylurea derivatives represents a rapid and efficient method, highlighting the advancements in synthetic methodologies to produce compounds related to this compound. This approach reduces reaction times and improves yield, demonstrating the technological advancements in the synthesis of these compounds (F. Han et al., 2009).
Properties
IUPAC Name |
1-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(3-methoxyphenyl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-3-23-13-7-8-14-15(10-13)24-17(19-14)20-16(21)18-11-5-4-6-12(9-11)22-2/h4-10H,3H2,1-2H3,(H2,18,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUWTNAIZRUUNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)NC3=CC(=CC=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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